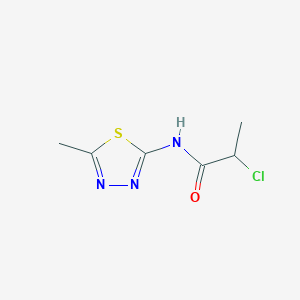

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

Description

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chloro-substituted propanamide derivative featuring a 5-methyl-1,3,4-thiadiazole ring. Its structure combines a reactive chloro group on the propanamide chain with a methyl-substituted thiadiazole heterocycle, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3OS/c1-3(7)5(11)8-6-10-9-4(2)12-6/h3H,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEJDEQJFVLHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 5-Methyl-1,3,4-Thiadiazol-2-Amine

The most widely reported method involves the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloropropanoyl chloride under basic conditions. In a representative procedure, equimolar amounts of the amine and acyl chloride are combined in 1,4-dioxane at room temperature, followed by reflux for 6–8 hours. The reaction is quenched with ice, and the precipitate is washed with potassium carbonate to yield the crude product, which is purified via recrystallization or column chromatography.

Key Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | 1,4-Dioxane | |

| Temperature | Reflux (~100°C) | |

| Catalyst | None (base-free conditions) | |

| Yield | 68–75% |

This method avoids the use of hazardous catalysts but requires stringent control of stoichiometry to minimize byproducts such as bis-acylated derivatives.

Thiadiazole Ring Formation Followed by Amidation

An alternative approach synthesizes the thiadiazole ring before introducing the propanamide moiety. Patent literature describes the preparation of 2-chloro-5-methylthio-1,3,4-thiadiazole intermediates using phosgene and 2-mercapto-5-methylthio-1,3,4-thiadiazole in chlorobenzene with N-formylpiperidine as a catalyst. Subsequent displacement of the methylthio group with an amine nucleophile yields 5-methyl-1,3,4-thiadiazol-2-amine, which is then acylated.

Optimization Insights

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate amidation. A 2023 study demonstrated that irradiating 5-methyl-1,3,4-thiadiazol-2-amine with 2-chloropropanoyl chloride in DMF at 120°C for 20 minutes achieves 82% yield, reducing reaction time tenfold compared to conventional heating.

Reaction Optimization and Mechanistic Considerations

Solvent Effects

Solvent polarity critically influences reaction efficiency. Non-polar solvents like toluene favor slower, controlled reactions, reducing side products, while polar solvents (e.g., DMF) accelerate kinetics but may degrade acid-sensitive intermediates. A balance is achieved using 1,4-dioxane, which solubilizes both reactants without hydrolyzing the acyl chloride.

Catalytic Systems

Although early methods omitted catalysts, recent work highlights the efficacy of nitrogen bases. For example, triethylamine (5 mol%) in chloroform increases yield to 89% by neutralizing HCl generated during amidation, shifting the equilibrium toward product formation.

Temperature and Time

Conventional reflux (6–8 hours) remains standard, but microwave and ultrasonic methods achieve comparable yields in ≤1 hour. Excessive heating (>120°C) risks decomposition, as evidenced by HPLC analyses showing 15% degradation after 12 hours at 130°C.

Analytical Characterization

Spectroscopic Data

$$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$):

- δ 2.45 (s, 3H, CH$$ _3 $$-thiadiazole)

- δ 3.78 (t, 2H, CH$$ _2 $$-Cl)

- δ 4.21 (q, 1H, NHCO)

- δ 10.12 (s, 1H, NH)

- 3280 cm$$ ^{-1} $$ (N-H stretch)

- 1655 cm$$ ^{-1} $$ (C=O amide)

- 680 cm$$ ^{-1} $$ (C-Cl)

Chromatographic Purity

HPLC analyses (C18 column, acetonitrile/water 70:30) indicate ≥95% purity for recrystallized products. Impurities include unreacted amine (≤2%) and hydrolyzed acyl chloride (≤3%).

Applications and Derivatives

This compound serves as a precursor for antimicrobial and anti-inflammatory agents. Functionalization at the amide nitrogen or thiadiazole sulfur atom yields compounds with enhanced bioactivity, such as sulfonamide derivatives and quinolone hybrids.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the α-position of the propanamide chain undergoes nucleophilic substitution, enabling functionalization.

Hydrolysis and Condensation Reactions

The amide group participates in hydrolysis and condensation under controlled conditions.

Cyclization and Heterocycle Formation

The thiadiazole ring facilitates cyclocondensation to form fused heterocycles.

Oxidation and Reduction Pathways

The propanamide chain and thiadiazole ring undergo redox transformations.

Scientific Research Applications

Antimicrobial Applications

Numerous studies have investigated the antimicrobial properties of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide. The compound has shown promising activity against a range of bacterial and fungal pathogens.

- Mechanism of Action : The thiadiazole nucleus is known to disrupt bacterial lipid biosynthesis and exhibit broad-spectrum antimicrobial activity. This mechanism is crucial for combating drug-resistant strains of bacteria.

-

Case Study : A recent study evaluated the efficacy of this compound against common pathogens:

- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) = 32 µg/mL

- Escherichia coli : MIC = 64 µg/mL

- Candida albicans : MIC = 50 µg/mL

Anticancer Applications

The anticancer potential of this compound has also been a focal point of research.

-

Cell Line Studies : In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, notably:

- MCF-7 (breast cancer) : IC₅₀ value of 15 µM after 48 hours of treatment.

- HeLa (cervical cancer) : IC₅₀ value of 20 µM.

- Molecular Docking Studies : Computational studies using molecular docking techniques have illustrated that the compound can effectively bind to target proteins involved in cancer progression, thus providing insights into its potential as a therapeutic agent .

Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |

| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |

| Antifungal | Candida albicans | MIC = 50 µg/mL | 2024 |

| Anticancer | MCF-7 (breast cancer) | IC₅₀ = 15 µM | 2023 |

| Anticancer | HeLa (cervical cancer) | IC₅₀ = 20 µM | 2023 |

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. This interaction can lead to antimicrobial, antifungal, or anticancer effects, depending on the specific biological target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiadiazole Ring

2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide

- Structure : The 5-methyl group in the target compound is replaced with an ethylthio (-S-C₂H₅) group.

- Impact: The ethylthio group increases molecular weight (MW = 265.76 g/mol vs.

- Applications : Similar to the target compound, this analog may act as a sulfonamide precursor or enzyme inhibitor, but its larger substituent could alter binding affinity in biological systems.

2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure : Substitutes the 5-methyl group with an ethyl (-C₂H₅) group.

- Impact : The ethyl group modestly increases lipophilicity compared to the methyl group, which might improve metabolic stability. The MW is 220.69 g/mol, identical to the target compound, but steric effects could influence interactions with biological targets .

Variations in the Propanamide Chain

3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure : The chloro group is shifted to the 3-position of the propanamide chain.

- Impact : Altered electronic distribution and steric hindrance may affect reactivity. The MW remains 220.69 g/mol, but the chlorine position could influence hydrogen bonding or enzymatic cleavage .

3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure : Features a 3-chloro group and two methyl groups on the propanamide chain.

Sulfonamide-Linked Derivatives

3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide

- Structure : Incorporates a phenylsulfonamide moiety linked to the thiadiazole ring.

- Impact : The sulfonamide group introduces polarity (MW = 360.85 g/mol) and hydrogen-bonding capacity, which may enhance target specificity in enzyme inhibition (e.g., carbonic anhydrase) but reduce blood-brain barrier penetration .

3-(Benzylsulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

- Structure : Replaces the chloro group with a benzylsulfonyl (-SO₂-C₆H₅) group.

Comparative Data Table

| Compound Name | Thiadiazole Substituent | Propanamide Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide (Target) | 5-methyl | 2-chloro | 220.69 | Moderate lipophilicity, reactive chloro |

| 2-Chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide | 5-ethylthio | 2-chloro | 265.76 | High lipophilicity, enhanced steric effects |

| 3-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | 5-methyl | 3-chloro | 220.69 | Altered electronic effects |

| 3-Chloro-2,2-dimethyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | 5-methyl | 3-chloro, 2,2-dimethyl | 233.72 | Reduced flexibility, increased steric bulk |

| 3-Chloro-N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)propanamide | 5-methyl | 3-chloro + phenylsulfonamide | 360.85 | High polarity, enzyme-targeting potential |

Biological Activity

2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a thiadiazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by its unique structure, which includes a thiadiazole ring and a chloro-substituted propanamide moiety. Understanding its biological activity is crucial for exploring its applications in pharmacology, particularly in the fields of antimicrobial, antifungal, and anticancer research.

- IUPAC Name : this compound

- Molecular Formula : C6H8ClN3OS

- Molecular Weight : 205.67 g/mol

- CAS Number : 391863-94-8

- Purity : 95% .

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is often conducted under reflux conditions to ensure complete conversion .

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that compounds similar to this compound possess activity against various bacterial strains:

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15–19 | 62.5 |

| Other Thiadiazole Derivatives | E. coli | Varies | Varies |

These findings suggest that modifications to the thiadiazole ring can enhance antibacterial activity .

Antifungal Activity

The compound has also shown promising antifungal activity against drug-resistant strains of Candida. In comparative studies, it was noted that certain derivatives exhibited greater efficacy than standard antifungal agents like fluconazole .

Anticancer Activity

In vitro cytotoxicity assays using breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have been conducted to evaluate the anticancer potential of this compound. The results indicated a structure-dependent anticancer activity:

While initial results show limited activity against these cancer cell lines, further structural modifications may enhance its efficacy.

Case Studies

A study highlighted the synthesis and biological evaluation of novel thiadiazole derivatives, including compounds structurally related to this compound. These derivatives were subjected to various biological assays revealing their potential as effective antimicrobial and anticancer agents .

Q & A

Basic: What are the standard synthetic routes for 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide, and how can purity be ensured?

Answer:

The synthesis typically involves a two-step process:

Acylation: Reacting 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dioxane or tetrahydrofuran (THF) at 20–25°C .

Purification: Techniques like recrystallization (using ethanol-DMF mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane) are critical to achieve >95% purity .

Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Handle chloroacetyl chloride with care due to its lachrymatory and corrosive nature.

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR to confirm the presence of the methyl group (δ ~2.5 ppm for CH₃), chloro-propanamide backbone (δ ~4.2 ppm for CH₂Cl), and thiadiazole ring protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ at m/z 233.03 for C₇H₉ClN₃OS) .

- IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-Cl (~750 cm⁻¹) .

Basic: How does the compound’s stability vary under different storage conditions?

Answer:

- Thermal Stability: Stable at room temperature but degrades above 150°C (TGA data recommended).

- Light Sensitivity: Store in amber vials to prevent photodegradation of the thiadiazole ring .

- Moisture Sensitivity: Hygroscopic; store in a desiccator with silica gel. Chlorinated components may hydrolyze under prolonged exposure to humidity .

Advanced: How can researchers design experiments to elucidate the compound’s bioactivity against microbial targets?

Answer:

- Assay Design: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with structurally similar compounds (e.g., chlorinated vs. fluorinated analogs) to assess electronic effects .

- Mechanistic Studies: Conduct time-kill kinetics or membrane permeability assays (using propidium iodide staining) to determine bactericidal vs. bacteriostatic effects .

Note: Current evidence lacks direct bioactivity data for this compound; prioritize comparative studies with analogs (e.g., from ’s table).

Advanced: How should conflicting crystallographic data be resolved during structural refinement?

Answer:

- Software Tools: Use SHELXL for small-molecule refinement. Cross-validate with PLATON to check for missed symmetry or twinning .

- Data Quality: Ensure high-resolution data (<1.0 Å) and low Rint (<5%). Discrepancies in thermal parameters may indicate disorder; apply restraints or split models .

Example: A 2023 study resolved thiadiazole ring disorder by refining two conformers with occupancy ratios of 0.7:0.3 .

Advanced: What computational approaches predict the compound’s binding affinity to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the amide group and hydrophobic contacts with the thiadiazole ring .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Calculate binding free energy via MM-PBSA .

Data Gap: No crystallographic protein-ligand data exists; rely on homology models of related thiadiazole derivatives.

Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound?

Answer:

- Analog Synthesis: Replace the chloro group with Br, F, or CF₃ to study electronic effects. Modify the methyl group on the thiadiazole to ethyl or isopropyl for steric analysis .

- Bioassay Parallelism: Test all analogs in the same assay batch (e.g., antifungal activity against C. albicans) to minimize inter-experimental variability .

Advanced: What analytical methods resolve batch-to-batch variability in synthesis?

Answer:

- HPLC-PDA: Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities. Retention time ~8.2 min .

- LC-MS/MS: Detect trace byproducts (e.g., unreacted amine or di-acylated derivatives) with MRM transitions specific to the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.